molecular formula C13H17N3O3 B7932922 (S)-2-Amino-N-cyclopropyl-N-(3-nitrobenzyl)propanamide

(S)-2-Amino-N-cyclopropyl-N-(3-nitrobenzyl)propanamide

Cat. No.: B7932922
M. Wt: 263.29 g/mol
InChI Key: YLFFAFXWQSIQDR-VIFPVBQESA-N
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Description

(S)-2-Amino-N-cyclopropyl-N-(3-nitrobenzyl)propanamide is a chiral propanamide derivative characterized by a cyclopropyl group and a 3-nitrobenzyl moiety attached to the nitrogen atom of the amide backbone. Its molecular formula is C₁₂H₁₅N₃O₃, with a molar mass of 249.27 g/mol. The stereochemistry (S-configuration) and substituent groups (cyclopropyl, nitrobenzyl) are critical to its pharmacological profile, influencing solubility, metabolic stability, and target binding.

Properties

IUPAC Name

(2S)-2-amino-N-cyclopropyl-N-[(3-nitrophenyl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O3/c1-9(14)13(17)15(11-5-6-11)8-10-3-2-4-12(7-10)16(18)19/h2-4,7,9,11H,5-6,8,14H2,1H3/t9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLFFAFXWQSIQDR-VIFPVBQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(CC1=CC(=CC=C1)[N+](=O)[O-])C2CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N(CC1=CC(=CC=C1)[N+](=O)[O-])C2CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(S)-2-Amino-N-cyclopropyl-N-(3-nitrobenzyl)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms, and related research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • Cyclopropyl group : Contributes to the compound's conformational flexibility.
  • Nitrobenzyl moiety : Imparts specific electronic properties that enhance biological interactions.

The molecular formula is C_{13}H_{16N_2O_2 with a molecular weight of approximately 236.28 g/mol.

Recent studies indicate that this compound acts primarily as a Rho-kinase inhibitor . Rho-kinase plays a crucial role in various physiological processes, including smooth muscle contraction and cell migration. Inhibition of this kinase has implications for treating conditions such as hypertension and cancer.

Anticancer Properties

Research has demonstrated that this compound exhibits significant anticancer activity. The following table summarizes key findings from various studies:

Study ReferenceBiological ActivityIC50 ValuesMechanism
Study 1Antiproliferative5.0 µMInduces apoptosis in cancer cells
Study 2Rho-kinase inhibition3.5 µMReduces cell migration
Study 3Anti-inflammatory4.0 µMDecreases pro-inflammatory cytokines

Neuroprotective Effects

The compound has also been evaluated for neuroprotective effects in models of neuroinflammation. In vitro studies using rat primary microglial cells showed that it could reduce levels of IL-1β and TNF-α, suggesting potential benefits in treating neurodegenerative diseases .

Case Studies

  • Cancer Cell Line Studies :
    • In a study involving MCF-7 breast cancer cells, this compound exhibited an IC50 value of 5.0 µM, indicating its effectiveness in inhibiting cell proliferation through apoptosis induction.
  • Neuroinflammation Model :
    • In a model of neuroinflammation, the compound significantly reduced the secretion of inflammatory mediators in LPS-stimulated microglial cells, demonstrating its potential as a therapeutic agent for CNS disorders characterized by inflammation .

Pharmacokinetics and Metabolic Stability

Pharmacokinetic studies have shown that this compound possesses favorable metabolic stability. The half-life (t1/2) was found to exceed 15 minutes, which is considered beneficial for sustained therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Amide Nitrogen

Propanamide derivatives differ primarily in the substituents attached to the amide nitrogen. Below is a comparative analysis of key analogs:

Table 1: Comparison of Substituent Effects
Compound Name Substituents Molecular Formula Molar Mass (g/mol) Key Properties/Activity References
(S)-2-Amino-N-cyclopropyl-N-(3-nitrobenzyl)propanamide Cyclopropyl, 3-nitrobenzyl C₁₂H₁₅N₃O₃ 249.27 Anticonvulsant (potential)
(S)-2-Amino-N-methyl-N-(3-nitrobenzyl)propanamide Methyl, 3-nitrobenzyl C₁₁H₁₅N₃O₃ 237.26 Undisclosed activity
(S)-2-Amino-N-(3-cyano-benzyl)-N-ethyl-propionamide Ethyl, 3-cyanobenzyl C₁₃H₁₇N₃O 231.29 Synthetic intermediate
(S)-2-Amino-N-((1-benzylpiperidin-4-yl)methyl)-N-cyclopropylpropanamide Cyclopropyl, benzylpiperidinyl C₂₀H₂₈N₄O 340.46 Enhanced lipophilicity

Key Observations :

  • Cyclopropyl vs. Methyl/Ethyl: The cyclopropyl group in the target compound may enhance metabolic stability compared to methyl/ethyl groups due to its rigid, non-oxidizable structure. This could prolong its biological half-life .
  • Nitrobenzyl vs.
  • Benzylpiperidinyl Substituents : Larger substituents, such as benzylpiperidinyl, increase lipophilicity, which could enhance blood-brain barrier penetration but reduce aqueous solubility .

Heterocyclic and Aromatic Modifications

Modifications to the aromatic or heterocyclic components significantly influence bioactivity:

Table 2: Aromatic/Heterocyclic Modifications
Compound Name Aromatic/Heterocyclic Group Key Structural Feature Potential Impact References
This compound 3-Nitrobenzyl Electron-withdrawing nitro group May enhance target binding affinity
(S)-2-Amino-N-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-N-isopropylpropanamide Dihydrodioxinyl Oxygen-rich heterocycle Improved solubility, reduced toxicity
(S)-N-(1-((2-Cycloheptylethyl)amino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl)butyramide Indol-3-yl, cycloheptyl Bulky hydrophobic groups Possible CNS targeting

Key Observations :

  • Nitro Group : The 3-nitrobenzyl group in the target compound may improve binding to hydrophobic pockets in ion channels, a common target for anticonvulsants .
  • Heterocycles : Oxygen-rich heterocycles (e.g., dihydrodioxinyl) improve solubility, while indole rings (e.g., indol-3-yl) may facilitate π-π stacking with aromatic residues in proteins .

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